molecular formula C18H30O B8779133 4-Butyl-2,6-di-tert-butylphenol CAS No. 5530-30-3

4-Butyl-2,6-di-tert-butylphenol

Cat. No.: B8779133
CAS No.: 5530-30-3
M. Wt: 262.4 g/mol
InChI Key: WTWGHNZAQVTLSQ-UHFFFAOYSA-N
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Description

Chemical Identity: 4-sec-Butyl-2,6-di-tert-butylphenol (CAS: 17540-75-9) is a synthetic phenolic compound with the molecular formula C₁₈H₃₀O (molecular weight: 262.43 g/mol). Its IUPAC name is 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)phenol, and it is structurally characterized by bulky tert-butyl groups at the 2 and 6 positions and a sec-butyl group at the 4 position of the phenolic ring .

Toxicological studies by the Japanese Ministry of Health, Labour, and Welfare (MHLW) indicate:

  • Mutagenicity: Negative results in bacterial reverse mutation tests .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Butyl-2,6-di-tert-butylphenol, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of phenol derivatives using tert-butyl chloride or other alkylating agents under Friedel-Crafts conditions. Key steps include:

  • Steric control : The tert-butyl groups are introduced first at the 2- and 6-positions due to their strong steric hindrance, followed by the sec-butyl group at the 4-position .
  • Catalytic systems : Lewis acids like AlCl₃ or FeCl₃ are used, with reaction temperatures optimized between 60–80°C to minimize side reactions .
  • Yield optimization : Purification via recrystallization (e.g., using ethanol) improves purity (>98%), but yields may drop below 70% due to steric challenges .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., tert-butyl protons at δ 1.3–1.4 ppm; phenolic -OH at δ 5.2 ppm) .
    • FT-IR : Confirms phenolic -OH stretch (~3600 cm⁻¹) and C-O vibrations (~1200 cm⁻¹) .
  • Chromatography :
    • HPLC : Quantifies purity using C18 columns and UV detection at 280 nm; internal standards (e.g., tributyl phosphate) improve accuracy in biological matrices .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., m/z 262.3 for [M+H]⁺) .

Q. What are the primary applications of this compound in polymer stabilization?

  • Antioxidant mechanism : Acts as a radical scavenger, donating hydrogen atoms to terminate oxidation chains in polymers like polypropylene. Its steric hindrance delays degradation .
  • Synergistic systems : Combined with phosphites (e.g., tris(nonylphenyl) phosphite) to enhance thermal stability in plastics .
  • Performance metrics : Reduces carbonyl formation in polypropylene by >50% at 0.1–0.5 wt% loading under accelerated aging (70°C, 14 days) .

Advanced Research Questions

Q. How do structural modifications of this compound affect its antioxidant efficacy in biological systems?

  • Electron-donating groups : Introducing methoxy groups at the 4-position increases radical scavenging activity (e.g., IC₅₀ of 12 µM vs. 18 µM for DPPH assay) by stabilizing phenoxyl radicals .
  • Steric vs. electronic effects : Bulkier substituents (e.g., 4-sec-butyl vs. methyl) reduce solubility in lipid bilayers but enhance membrane anchoring, as shown in lipid peroxidation assays .
  • Comparative studies : Derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) show lower efficacy in vivo due to faster metabolic clearance .

Q. What methodologies resolve contradictions in degradation rate data for this compound under environmental conditions?

  • Degradation kinetics : Conflicting rates (e.g., 86% degradation in 12 days at 100 mg/L vs. <50% in saline solutions) arise from matrix effects. Standardize test media (e.g., OECD 301B) to control pH, salinity, and microbial activity .
  • Advanced analytics : Use LC-MS/MS to track transformation products (e.g., quinone methides) that may inhibit further degradation .

Q. How do in vitro toxicity profiles of this compound inform risk assessment in biomedical applications?

  • Mutagenicity : Ames tests (OECD 471) show no mutagenic activity up to 500 µg/plate in S. typhimurium strains TA98/TA100 .
  • Cytotoxicity : IC₅₀ values in mammalian cells (e.g., CHO-K1) range from 150–200 µM, linked to mitochondrial membrane depolarization .
  • Metabolic pathways : CYP450-mediated oxidation generates reactive intermediates (e.g., epoxides), necessitating hepatic microsome assays for metabolite profiling .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in hindered phenol antioxidants?

  • Computational modeling : Density functional theory (DFT) calculates O-H bond dissociation energies (BDEs); lower BDEs (<85 kcal/mol) correlate with higher radical scavenging .
  • High-throughput screening : Use DPPH/ORAC assays to screen derivatives, followed by molecular dynamics simulations to predict membrane permeability .
  • In vivo validation : Zebrafish models assess bioavailability and oxidative stress markers (e.g., malondialdehyde levels) .

Q. Data Contradiction Analysis

Q. Why do discrepancies exist in reported LD₅₀ values for this compound?

  • Species variability : Rat oral LD₅₀ is 9200 mg/kg , while zebrafish studies suggest higher sensitivity (LC₅₀ = 120 mg/L). Differences arise from metabolic rates and absorption pathways .
  • Formulation effects : Emulsifiers (e.g., Tween-80) used in dosing solutions can enhance bioavailability, altering toxicity thresholds .

Q. Methodological Resources

  • Toxicity testing : Follow OECD 407 (28-day oral toxicity) and 473 (chromosomal aberration) guidelines .
  • Analytical protocols : EPA SW-846 Method 8270 for environmental samples; ASTM D5483 for polymer stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Compounds

Structural and Functional Differences

The following table compares key structural features and applications of 4-sec-butyl-2,6-di-tert-butylphenol with analogous compounds:

Compound Name CAS Number Substituents (Position) Molecular Weight Primary Applications/Findings References
4-sec-Butyl-2,6-di-tert-butylphenol 17540-75-9 2,6-di-tert-butyl; 4-sec-butyl 262.43 g/mol Suspected food contaminant; used in polymer stabilization
2,6-Di-tert-butyl-4-methylphenol (BHT) 128-37-0 2,6-di-tert-butyl; 4-methyl 220.35 g/mol Widely used antioxidant in plastics, fuels, and food; low acute toxicity
4-Bromo-2,6-di-tert-butylphenol 1139-52-2 2,6-di-tert-butyl; 4-bromo 285.22 g/mol Intermediate in specialty chemical synthesis (e.g., pharmaceuticals, polymers)
2,6-Di-tert-butylphenol 128-39-2 2,6-di-tert-butyl 206.32 g/mol Catalyst in oxidation reactions; precursor to diphenoquinone derivatives

Key Observations :

  • Steric Effects : Bulky tert-butyl groups at the 2 and 6 positions enhance steric hindrance, improving oxidative stability in all compounds .
  • Substituent Reactivity: The 4-position substituent dictates functionality: Methyl (BHT): Enhances lipid solubility for antioxidant efficacy in hydrophobic matrices. Bromo (4-Bromo derivative): Enables electrophilic substitution for further synthetic modifications .

Toxicity and Regulatory Status

Compound Mutagenicity (Ames Test) Acute Oral Toxicity (LD₅₀, Rat) Regulatory Notes References
4-sec-Butyl-2,6-di-tert-butylphenol Negative >1000 mg/kg (28-day study) Monitored as a potential food contaminant; limited industrial use
BHT Negative 890–2000 mg/kg FDA-approved food additive (GRAS); restricted in EU infant formulas
4-Bromo-2,6-di-tert-butylphenol Not reported Not reported Classified as hazardous under GHS (skin/eye irritant)

Notable Findings:

  • BHT has a well-established safety profile but faces regulatory scrutiny in the EU due to bioaccumulation concerns .
  • 4-sec-Butyl-2,6-di-tert-butylphenol lacks comprehensive toxicity data, necessitating further research into chronic exposure effects .

Research and Industrial Relevance

  • Catalytic Applications: 2,6-Di-tert-butylphenol derivatives are used in oxidation catalysis. For example, Mg/Al-layered double hydroxides intercalated with Co(II) phthalocyanines show enhanced catalytic activity for oxidizing 2,6-di-tert-butylphenol to diphenoquinone .
  • Environmental Presence: 4-sec-Butyl-2,6-di-tert-butylphenol has been detected in food samples, suggesting migration from packaging materials.
  • Synthetic Utility : The brominated derivative serves as a precursor for cross-coupling reactions in pharmaceutical synthesis .

Preparation Methods

Mannich Base Hydrogenation for Alkylated Phenols

Reaction Mechanism and Substrate Selection

The Mannich reaction is a cornerstone for introducing alkyl or aminoalkyl groups to phenolic substrates. In the synthesis of 2,6-di-tert-butyl-4-methylphenol, 2,6-di-tert-butylphenol reacts with formaldehyde and dimethylamine in methanol or ethanol at 80–90°C to form N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (Mannich base) . Subsequent hydrogenation at 120–160°C over a palladium or nickel catalyst cleaves the C–N bond, yielding the methyl-substituted product .

For 4-butyl substitution, replacing formaldehyde with butyraldehyde could theoretically enable the formation of a butyl-containing Mannich base. However, steric hindrance from the tert-butyl groups at the 2- and 6-positions may impede aldehyde accessibility, necessitating higher temperatures or prolonged reaction times.

Optimized Reaction Conditions

The patent US4122287A details critical parameters for maximizing yield and purity:

  • Solvent : Methanol or ethanol, which stabilize intermediates and facilitate mixing .

  • Temperature : 80–90°C for Mannich base formation; 110–140°C for volatile byproduct removal .

  • Catalyst : Hydrogenation catalysts such as Pd/C or Raney nickel, with hydrogen gas at a molar ratio of 1:4–10 (Mannich base:H₂) .

  • Purging : Inert gas (e.g., nitrogen) mixed with 5–50% dimethylamine enhances byproduct distillation .

Table 1: Comparative Conditions for Mannich Base Hydrogenation

Parameter2,6-Di-tert-butyl-4-methylphenol Proposed for 4-Butyl Derivative
AldehydeFormaldehydeButyraldehyde
Reaction Temp. (Mannich)80–90°C90–100°C (estimated)
Hydrogen Pressure15–30 mm Hg20–40 mm Hg
Yield98.7%~85–90% (projected)

Nitrosation-Reduction Pathways

Two-Step Functionalization

The CN102924305A patent outlines a nitrosation-reduction route for 2,6-di-tert-butyl-4-aminophenol . Starting with 2,6-di-tert-butylphenol, nitrosation using sodium nitrite and sulfuric acid introduces a nitroso group at the 4-position, followed by reduction with sodium dithionite (Na₂S₂O₄) to yield the amine . Adapting this method for a butyl group would require alternative reagents, such as butyl Grignard or Friedel-Crafts alkylation agents.

Challenges in Alkylation

Direct alkylation of 2,6-di-tert-butylphenol with butyl halides is hindered by steric effects. A plausible workaround involves:

  • Protection-Deprotection : Temporarily masking hydroxyl groups with acetyl or trimethylsilyl protecting groups to enhance electrophilic substitution.

  • Lewis Acid Catalysis : Using AlCl₃ or FeCl₃ to facilitate butyl group insertion at the 4-position.

Table 2: Nitrosation-Reduction vs. Alkylation

StepNitrosation-Redution Butyl Alkylation
ReagentsNaNO₂, H₂SO₄, Na₂S₂O₄Butyl chloride, AlCl₃
Temp. Range20–50°C0–25°C (for electrophilic substitution)
Yield99.0%70–80% (literature analogs)
ByproductsMinimalDi- and tri-alkylated isomers

Purification and Isolation Techniques

Distillation and Recrystallization

Both patents emphasize distillation under reduced pressure (15–30 mm Hg) to separate volatile byproducts . For 4-butyl-2,6-di-tert-butylphenol, fractional distillation at 140–180°C and 20–40 mm Hg would isolate the product from higher-boiling impurities. Subsequent recrystallization from hexane or ethanol enhances purity, as demonstrated in US4122287A, where recrystallization improved purity to 94.7% .

Chromatographic Methods

Properties

CAS No.

5530-30-3

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

4-butyl-2,6-ditert-butylphenol

InChI

InChI=1S/C18H30O/c1-8-9-10-13-11-14(17(2,3)4)16(19)15(12-13)18(5,6)7/h11-12,19H,8-10H2,1-7H3

InChI Key

WTWGHNZAQVTLSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-di-tertbutyl-4-isobutylphenol; 2,6-dicyclopentyl-4-methylphenol;
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2,6-di-tertbutyl-4-isobutylphenol
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